

# Lly-507: A Potent and Selective Inhibitor of SMYD2 Methyltransferase

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## Compound of Interest

Compound Name: Lly-507

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity Profile of **Lly-507**

**Lly-507** has emerged as a valuable chemical probe for dissecting the biological functions of the protein lysine methyltransferase SMYD2. This guide provides a comprehensive overview of **Lly-507**'s selectivity against other methyltransferases, supported by experimental data and detailed protocols to aid in its application in research and drug discovery.

## Potency and Selectivity Profile of Lly-507

**Lly-507** is a potent inhibitor of SMYD2, exhibiting an IC<sub>50</sub> value of less than 15 nM in biochemical assays.<sup>[1]</sup> Its selectivity has been rigorously evaluated against a broad panel of 25 other protein and DNA methyltransferases. The compound demonstrates a remarkable selectivity of over 100-fold for SMYD2 when compared to these other enzymes, including the closely related SMYD3.<sup>[2][3]</sup>

The following table summarizes the inhibitory activity of **Lly-507** against SMYD2 and its lack of significant activity against a wide array of other methyltransferases at concentrations up to 50  $\mu$ M.

Methyltransferase Target	Lly-507 IC50 (nM)	% Inhibition at 1 $\mu$ M	% Inhibition at 10 $\mu$ M	% Inhibition at 50 $\mu$ M
SMYD2	<15	-	-	-
G9a	>50,000	<10	<10	<20
EHMT1 (GLP)	>50,000	<10	<10	<10
SUV39H2	>50,000	<10	<10	<10
SETDB1	>50,000	<10	<10	<10
SETD7	>50,000	<10	<10	<10
SETD8	>50,000	<10	<10	<10
SUV420H1	>50,000	<10	<10	<10
SUV420H2	>50,000	<10	<10	<10
PRMT1	>50,000	<10	<10	<10
PRMT3	>50,000	<10	<10	<10
PRMT6	>50,000	<10	<10	<10
PRMT8	>50,000	<10	<10	<10
PRDM9	>50,000	<10	<10	<10
SETD2	>50,000	<10	<10	<10
MLL1	>50,000	<10	<10	<10
MLL3	>50,000	<10	<10	<10
EZH1	>50,000	<10	<10	<10
EZH2	>50,000	<10	<10	<10
PRMT5	>50,000	<10	<10	<10
DNMT1	>50,000	<10	<10	<10
DOT1L	>50,000	<10	<10	<10
NSD1	>50,000	<10	<10	<10

NSD2	>50,000	<10	<10	<10
NSD3	>50,000	<10	<10	<10
SMYD3	>50,000	<10	<10	<20

Data compiled from Nguyen et al., J Biol Chem, 2015.[3]

## Experimental Protocols

The determination of **Lly-507**'s potency and selectivity was primarily conducted using a scintillation proximity assay (SPA). This method monitors the incorporation of a tritium-labeled methyl group from S-[methyl-3H]adenosyl-l-methionine (SAM) onto a peptide substrate.

### SMYD2 Inhibition Assay (IC50 Determination)

- Reaction Components:
  - 20 mM Tris-HCl, pH 9.0
  - 5 mM DTT
  - 0.01% Triton X-100
  - 0.5  $\mu$ M S-[methyl-3H]adenosyl-l-methionine
  - 3  $\mu$ M p53(361–380) peptide substrate
  - 30 nM SMYD2 enzyme
  - Varying concentrations of **Lly-507** (e.g., 0.3 nM to 5  $\mu$ M)
- Procedure:
  - The reaction components were incubated in a 20  $\mu$ l reaction mixture for 1 hour at 23 °C.
  - The reaction was quenched by the addition of 20  $\mu$ l of 7.5 M guanidine hydrochloride, followed by 180  $\mu$ l of 20 mM Tris, pH 8.0.

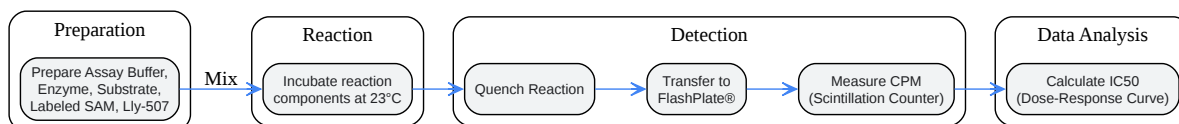
- The quenched reaction mixture was transferred to a 384-well streptavidin-coated FlashPlate®.
- After a 2-hour incubation, the plate was read using a TopCount plate reader to measure counts per minute (cpm), which is proportional to the extent of substrate methylation.
- IC50 values were determined by fitting the data to a four-parameter logistic equation.[3]

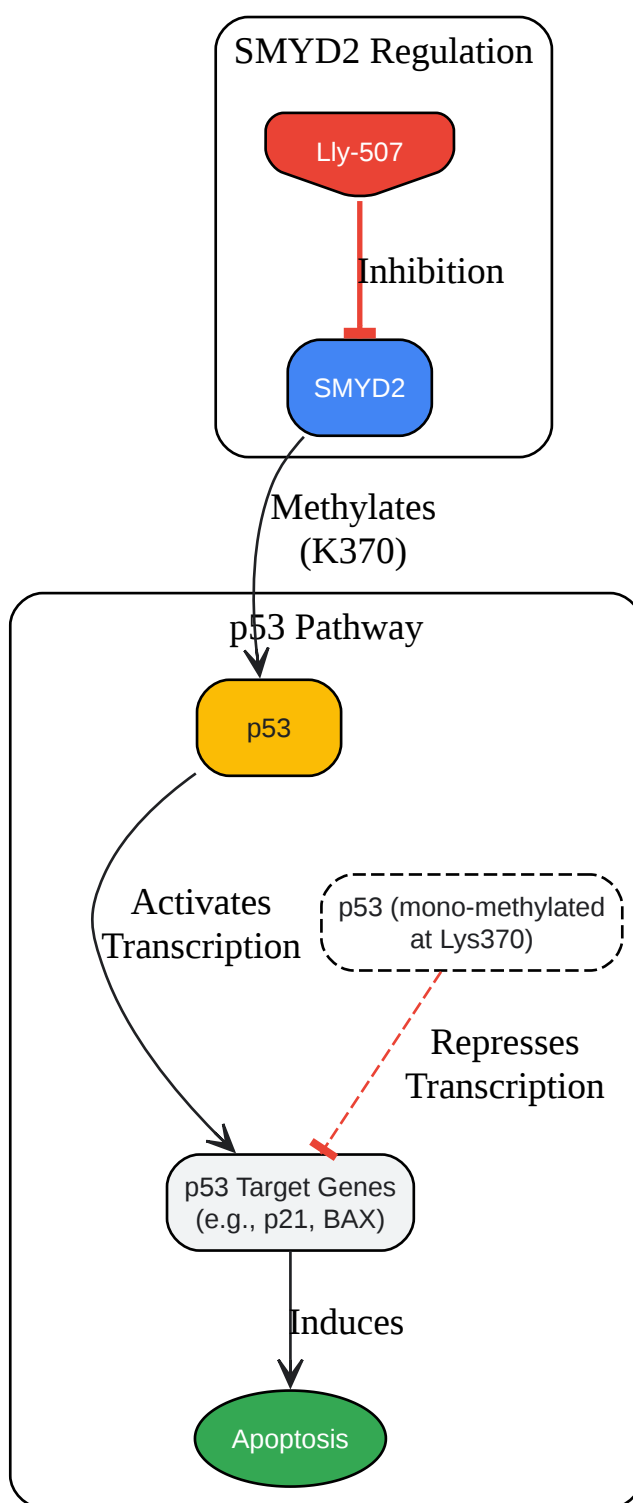
## Methyltransferase Selectivity Panel Assay

- General Principle: The inhibitory effect of **Lly-507** on a panel of 25 other methyltransferases was assessed using the scintillation proximity assay method.
- Key Parameters:
  - **Lly-507** was tested at three concentrations: 1, 10, and 50  $\mu$ M.
  - Substrate concentrations for each enzyme were kept close to their respective  $K_m$  values to ensure sensitive detection of inhibition.
  - The specific buffer conditions and substrate peptides for each methyltransferase are detailed in the supplemental information of the primary research article (Nguyen et al., 2015).[3]

## Visualizing Experimental Workflow and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for determining methyltransferase selectivity and the signaling pathway involving SMYD2 and its key substrate, p53.





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- To cite this document: BenchChem. [Lly-507: A Potent and Selective Inhibitor of SMYD2 Methyltransferase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584660#lly-507-selectivity-profile-against-other-methyltransferases]

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